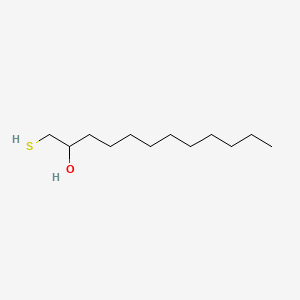

1-Mercaptododecan-2-ol

Description

Significance of Multifunctional Thiol-Alcohol Compounds in Modern Chemistry

Multifunctional compounds containing both thiol and alcohol groups are of significant interest in modern chemistry due to the distinct and versatile reactivity of each functional group. Thiols, and their corresponding thiolates, are excellent nucleophiles that readily participate in a variety of "click" chemistry reactions, including thiol-ene and thiol-epoxy couplings, as well as nucleophilic substitution and addition reactions. researchgate.netacs.org The thiol group is particularly known for its ability to form strong covalent bonds with the surfaces of noble metals like gold, a cornerstone of self-assembled monolayer (SAM) technology. sigmaaldrich.com

The alcohol group, in parallel, offers a different set of reaction pathways, such as esterification, etherification, and oxidation, allowing for the attachment of a wide range of other molecules. nih.govontosight.ai The presence of both groups in a single molecule enables sequential or orthogonal modification, where one group can be reacted while the other remains protected or non-reactive under specific conditions. acs.org This dual-functionality is crucial for creating well-defined, complex molecular architectures, functional polymers, and tailored surfaces for applications ranging from electronics to biotechnology. nih.govgoogle.com The ability of the thiol's sulfhydryl group to act as a hydrogen donor also makes these compounds effective chain transfer agents in radical polymerizations. radtech2020.com

Historical Trajectories of Dodecanethiol and Dodecanol Derivatives in Materials Science

The scientific interest in 1-Mercaptododecan-2-ol is built upon decades of research into its simpler monofunctional analogues: 1-dodecanethiol (B93513) and 1-dodecanol (B7769020).

1-Dodecanethiol (Dodecyl Mercaptan) has been a benchmark molecule in materials science, primarily for its role in forming highly ordered self-assembled monolayers (SAMs) on gold surfaces. sigmaaldrich.com This process has been fundamental to advancements in surface science, enabling precise control over the interfacial properties of materials for applications in microelectronics, corrosion inhibition, and biosensing. sigmaaldrich.com Furthermore, 1-dodecanethiol is widely used as a capping agent and stabilizer in the synthesis of nanoparticles, such as CuInS₂ and CdS quantum dots, where it controls crystal growth, prevents aggregation, and influences the electronic properties of the resulting nanomaterials. sigmaaldrich.comacs.orgmerckmillipore.com

1-Dodecanol (Lauryl Alcohol) , a fatty alcohol derived from sources like coconut oil, has a long history of use as a key intermediate in the chemical industry. wikipedia.org Its primary application is in the production of surfactants, most notably sodium lauryl sulfate (B86663) (SLS), through a sulfation reaction. wikipedia.orgoecd.org These derivatives are ubiquitous in detergents and personal care products. In materials science, 1-dodecanol and its esters have been explored as phase change materials (PCMs) for thermal energy storage, due to their suitable melting points and latent heat of fusion. researchgate.net It also serves as a precursor for fragrances and alkylating agents, highlighting its versatility as a building block in organic synthesis. wikipedia.org

Rationale and Scope of Contemporary Research on this compound

Contemporary research into this compound is driven by the need for more sophisticated molecular linkers that can bridge the gap between inorganic surfaces and organic or biological systems. The rationale for its use is rooted in its bifunctional design, which allows for a two-step, directional immobilization strategy.

The primary thiol group serves as a robust anchor, leveraging the well-established chemistry of sulfur bonding to attach the molecule to a metal surface, such as gold. sigmaaldrich.com This creates a stable, self-assembled monolayer. Once anchored, the secondary alcohol group at the opposite end of the long alkyl chain is exposed and available for subsequent chemical modification. acs.orgresearchgate.net This hydroxyl group can be reacted with a variety of molecules, including carboxylic acids (to form esters), isocyanates (to form urethanes), or activated molecules for coupling biomaterials. epo.org

This approach provides a significant advantage over simpler thiols by creating a reactive "platform" on a surface. Research focuses on utilizing this platform for applications such as:

Biosensor Development: Immobilizing antibodies, enzymes, or other proteins onto a gold surface in a controlled orientation for detecting specific biological targets. acs.orgresearchgate.net The use of a mercapto-alcohol linker is a common strategy for such applications. researchgate.net

Functional Polymer Synthesis: Incorporating the molecule as a monomer or modifier to create polymers with specific functionalities, as suggested by its inclusion in patents for polyisocyanate synthesis. epo.org

Nanoparticle Functionalization: Modifying the surface of nanoparticles to not only stabilize them but also to add a reactive site for attaching drugs, targeting ligands, or imaging agents. nih.gov

The scope of research involves synthesizing and characterizing these complex interfaces, studying the kinetics of the surface reactions, and evaluating the performance of the resulting functionalized materials in their target applications.

Interdisciplinary Relevance of this compound Studies

The study of this compound and similar bifunctional molecules has relevance across multiple scientific disciplines:

Materials Science: It provides a tool for the bottom-up fabrication of "smart" surfaces with tailored wettability, adhesion, and reactivity. sigmaaldrich.com This is critical for developing advanced coatings, novel composites, and materials for thermal energy storage. researchgate.net

Biotechnology and Medicine: The ability to create biocompatible, functional surfaces is paramount for medical implants, diagnostic devices, and drug delivery systems. nih.gov The directional immobilization of biomolecules like proteins and antibodies onto sensor chips is a key application area, enabling the development of highly sensitive and specific immunoassays and quartz crystal microbalance (QCM) sensors. acs.orgresearchgate.net

Organic and Polymer Chemistry: As a multifunctional reagent, it serves as a valuable building block in organic synthesis for creating complex molecules and functional polymers. researchgate.netgoogle.com Its participation in thiol-based "click" reactions makes it suitable for efficient and high-yield polymer modification and network formation. acs.org

Nanotechnology: It is a key component for the surface engineering of nanoparticles. By creating a reactive handle on a nanoparticle's surface, researchers can conjugate them with other molecules to create multifunctional nanoprobes for targeted imaging, therapy, and diagnostics. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-sulfanyl-dodecan-2-ol | nih.gov |

| Molecular Formula | C₁₂H₂₆OS | nih.gov |

| Molecular Weight | 218.40 g/mol | nih.gov |

| Computed XLogP3 | 4.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 10 | nih.gov |

| Topological Polar Surface Area | 57.9 Ų | nih.gov |

Table 2: Comparative Properties of Related Dodecane (B42187) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Application | Source |

|---|---|---|---|---|---|

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | Surfactant Precursor | wikipedia.org |

| 1-Dodecanethiol | C₁₂H₂₆S | 202.40 | 266-283 | Self-Assembled Monolayers | merckmillipore.com |

| This compound | C₁₂H₂₆OS | 218.40 | Not Available | Bifunctional Linker | nih.gov |

Structure

3D Structure

Properties

CAS No. |

20611-11-4 |

|---|---|

Molecular Formula |

C12H26OS |

Molecular Weight |

218.40 g/mol |

IUPAC Name |

1-sulfanyldodecan-2-ol |

InChI |

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12-14H,2-11H2,1H3 |

InChI Key |

GGMUJCCSBRQVTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CS)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Mercaptododecan 2 Ol

Thiol-Specific Reactions and Mechanisms

The thiol group is known for its high nucleophilicity and its propensity to undergo oxidation and form strong interactions with metal surfaces.

Oxidation Pathways and Mechanisms (e.g., disulfide formation)

The oxidation of the thiol group in 1-Mercaptododecan-2-ol is a primary reaction pathway, most commonly leading to the formation of a disulfide bond. This reaction involves the coupling of two thiol molecules to form a dimer.

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

Three general approaches are commonly used for forming disulfide bonds in molecules:

Oxidation starting from unprotected thiols. nih.govtaylorfrancis.com

Oxidation using precursors with protected thiol groups. nih.govtaylorfrancis.com

Directed methods for creating unsymmetrical disulfides. nih.govtaylorfrancis.com

In the context of this compound, this dimerization results in the formation of 1,1'-disulfanediylbis(dodecan-2-ol). The reaction transforms the nucleophilic thiol groups into a stable disulfide linkage, a critical process in various fields, including protein folding and polymer chemistry. taylorfrancis.com

Nucleophilic Additions (e.g., Thiol-Ene, Thiol-Yne Click Chemistry)

The thiol group of this compound can participate in nucleophilic addition reactions, most notably the Thiol-Ene and Thiol-Yne "click" reactions. researchgate.net These reactions are highly efficient, proceed under mild conditions, and are known for their high yield and selectivity, making them powerful tools for materials synthesis and modification. researchgate.netnih.gov

Thiol-Ene Reaction: This reaction involves the addition of the thiol group across a double bond (an alkene or "ene"). It typically proceeds via a radical mechanism, which can be initiated by UV irradiation or a thermal initiator. researchgate.netnih.gov

Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction. nih.gov

Thiol-Yne Reaction: Similar to the Thiol-Ene reaction, the Thiol-Yne reaction involves the addition of a thiol to a triple bond (an alkyne or "yne"). A key feature of this reaction is that each alkyne functional group can react sequentially with two thiol molecules. researchgate.net This leads to the formation of highly branched or cross-linked structures. researchgate.net The radical-mediated process is complementary to the more common Thiol-Ene polymerizations. rsc.org In some cases, the rate constant for the second addition of a thiol to the resulting vinyl sulfide (B99878) is significantly faster than the initial addition. rsc.org Undesired thiol-yne additions can sometimes occur as a side reaction, for instance, in bioorthogonal labeling experiments involving strained alkynes and peptidylcysteines. ru.nl

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Reactant | Alkene (C=C) | Alkyne (C≡C) |

| Stoichiometry (Thiol:Unsaturated Bond) | 1:1 | 2:1 |

| Common Mechanism | Radical chain reaction | Radical chain reaction |

| Initiation Methods | UV light, thermal initiators (e.g., AIBN) | UV light, radical source |

| Product Structure | Linear thioether | Branched or cross-linked divinyl sulfide |

Metal-Thiol Interactions and Ligand Exchange Processes on Surfaces (e.g., Gold)

The thiol group of this compound exhibits a strong affinity for certain metal surfaces, most notably gold. This interaction leads to the spontaneous formation of highly ordered self-assembled monolayers (SAMs). The strength of these thiol-gold interactions is fundamental to the fabrication of robust SAMs for diverse applications. nih.gov

The bonding mechanism can vary, shifting from a coordinate bond to a more stable covalent bond depending on factors like pH and interaction time. nih.gov Studies using atomic force microscopy have shown that an oxidized gold surface can significantly enhance the stability of the gold-thiol contact. nih.gov

Ligand exchange is a key process in the functionalization of surfaces. It involves the replacement of one ligand with another at a metal center without a change in the metal's oxidation state. conicet.gov.ar In the context of this compound on a gold surface, this could involve the displacement of existing adsorbates by the thiol or the subsequent replacement of the adsorbed this compound by another ligand from a solution. These reactions are crucial for modifying the surface properties of materials. purdue.edu

Hydroxyl-Specific Reactions and Mechanisms

The secondary hydroxyl group in this compound offers another site for chemical modification, primarily through reactions like esterification and etherification, and it plays a crucial role in defining the molecule's intermolecular interactions through hydrogen bonding.

Selective Esterification and Etherification Reactions

Targeting the hydroxyl group for ester or ether formation in the presence of the more nucleophilic thiol group requires chemoselective reaction conditions. Often, the thiol group must be protected to prevent it from reacting preferentially.

Esterification: This reaction involves reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester linkage (-O-C=O). Acid catalysts are typically employed for reactions with carboxylic acids.

Etherification: This process forms an ether linkage (-O-). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Achieving selectivity is a significant challenge in synthetic chemistry. nih.gov While numerous methods exist for these transformations on simple substrates, their application to complex molecules with multiple reactive sites, such as this compound, requires careful optimization to avoid side reactions with the thiol group. nih.gov

Hydrogen Bonding Network Dynamics

The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This allows the molecules to form extensive intermolecular hydrogen bonding networks. These non-covalent interactions significantly influence the physical properties of the substance, such as its boiling point and solubility.

Cooperative Reactivity of Thiol and Hydroxyl Functionalities

The structure of this compound, featuring both a primary thiol (-SH) and a secondary hydroxyl (-OH) group on adjacent carbons, suggests the potential for interesting cooperative reactivity. In many bifunctional molecules, neighboring functional groups can influence each other's reactivity through intramolecular interactions, such as hydrogen bonding or the formation of cyclic intermediates. For instance, the hydroxyl group could act as a proton shuttle or a directing group, influencing the nucleophilicity or electrophilicity of the thiol group, and vice versa. However, specific studies quantifying or mechanistically detailing such cooperative effects in this compound have not been found.

Kinetic and Thermodynamic Aspects of this compound Transformations

A thorough understanding of a compound's reactivity requires kinetic and thermodynamic data for its various transformations. This includes reaction rate constants, activation energies, and the thermodynamic stability of reactants, intermediates, and products. Such data is crucial for predicting reaction outcomes and optimizing reaction conditions. Unfortunately, there is a lack of published kinetic and thermodynamic studies specifically involving this compound. Without experimental or computational data, a quantitative discussion of its transformation energetics and reaction pathways remains speculative.

Table 1: Hypothetical Kinetic Parameters for a Transformation of this compound

| Transformation | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|

| Oxidation of Thiol | Data not available | Data not available |

| Etherification of Hydroxyl | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound is available in the reviewed literature.

Catalytic Applications in Organic Transformations Involving this compound

The presence of both a soft nucleophile (thiol) and a harder nucleophile (hydroxyl) in this compound suggests its potential utility in catalysis, either as a bifunctional catalyst itself or as a ligand for a metal center. The long dodecyl chain also imparts significant lipophilicity, which could be advantageous in specific solvent systems or for phase-transfer catalysis. However, a review of the scientific literature did not yield any specific examples of this compound being employed as a catalyst or ligand in organic transformations. While the broader class of mercapto alcohols has found applications in various catalytic systems, specific research detailing the catalytic activity of this compound is absent.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Mercaptododecan 2 Ol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. emerypharma.com For a molecule like 1-Mercaptododecan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. emerypharma.com

Two-dimensional NMR experiments are instrumental in resolving complex spectra where 1D signals may overlap, a common issue in molecules with long alkyl chains. wikipedia.orglibretexts.org These techniques map correlations between nuclei, providing definitive evidence of molecular connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). emerypharma.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the proton on C2 and the protons on both C1 and C3, confirming the position of the hydroxyl group relative to the thiol.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.orgcolumbia.edu It is highly sensitive and allows for the definitive assignment of each carbon atom in the dodecyl chain by linking it to its corresponding proton(s). columbia.edu

These techniques collectively allow for a complete and confident assignment of the molecule's covalent framework.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

This table outlines the expected key correlations for elucidating the structure of this compound using various 2D NMR techniques.

| Proton Position | COSY Correlation (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlation (¹H-¹³C) |

|---|---|---|---|

| H1 (on C1) | H2 | C1 | C2, C3 |

| H2 (on C2) | H1, H3 | C2 | C1, C3, C4 |

| H3 (on C3) | H2, H4 | C3 | C1, C2, C4, C5 |

| OH (on C2) | H2 (sometimes weak) | None | C2, C1 |

| SH (on C1) | H1 (sometimes weak) | None | C1, C2 |

When this compound is organized into ordered structures, such as self-assembled monolayers (SAMs) on a gold surface, conventional solution-state NMR is not applicable due to sensitivity limitations. acs.org Solid-State NMR (SSNMR) provides an indispensable tool for characterizing such systems. By analyzing the ¹³C NMR signals of this compound in a SAM, SSNMR can provide information on the conformation, packing, and interaction of the molecules with the substrate. For alkylthiols assembled on gold nanoparticles, a high-surface-area analogue to planar SAMs, SSNMR studies have shown that the signals for carbons close to the gold surface (C1 and C2) are broadened due to interactions with the faceted metallic surface. acs.org This technique can differentiate between various bonding modes and assess the degree of order within the alkyl chains. acs.org

Advanced Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy techniques, such as FT-IR and Raman, are highly sensitive to the chemical environment of functional groups and are particularly effective for studying non-covalent interactions like hydrogen bonding. mdpi.com

FT-IR spectroscopy is a primary method for identifying functional groups and probing intermolecular interactions. youtube.com The formation of hydrogen bonds significantly affects the vibrational frequencies of the participating groups, leading to characteristic spectral shifts. mdpi.comyoutube.com

Hydrogen Bonding: In this compound, the hydroxyl (-OH) group is a strong hydrogen bond donor. In a condensed phase or as part of a SAM, intermolecular hydrogen bonding will cause the O-H stretching vibration, which appears as a sharp peak around 3600-3650 cm⁻¹ for a "free" hydroxyl, to broaden significantly and shift to a lower frequency (typically 3300-3400 cm⁻¹). uobabylon.edu.iq The position and shape of this band provide direct insight into the extent and strength of hydrogen bonding within the system. youtube.com

Conformational Changes: The C-H stretching vibrations of the dodecyl chain, appearing in the 2800-3000 cm⁻¹ region, are sensitive to the conformational order of the chain. In well-ordered, all-trans alkyl chains, such as those in highly packed SAMs, these peaks are sharper and shifted to lower frequencies compared to conformationally disordered (gauche) chains. acs.org

Interactive Table 2: Characteristic FT-IR Frequencies for this compound

This table lists the expected vibrational frequencies and their assignments, highlighting the bands used to study molecular interactions and conformation.

| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | Indicates intermolecular hydrogen bonding. uobabylon.edu.iq |

| C-H Stretch (Alkyl) | 2850 - 2960 | Provides information on alkyl chain conformational order. acs.org |

| S-H Stretch | 2550 - 2600 (Weak) | Characteristic of the thiol functional group. |

| C-O Stretch | 1050 - 1150 | Corresponds to the secondary alcohol C-O bond. |

| C-S Stretch | 600 - 700 (Weak) | Characteristic of the carbon-sulfur bond. |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to vibrations of non-polar bonds, making it an excellent tool for studying the carbon backbone and sulfur-related functionalities.

Vibrational Modes: The C-S stretching vibration typically appears in the 600-700 cm⁻¹ range and can provide information about the conformation around the sulfur atom (gauche vs. trans). researchgate.net The S-H stretch is also observable near 2570 cm⁻¹. nih.gov In studies of reaction products, the disappearance of the S-H stretch and the appearance of a new S-S (disulfide) stretching band around 500-540 cm⁻¹ would provide direct evidence of disulfide bond formation.

Structural Insights in SAMs: The C-H stretching region (2800-3000 cm⁻¹) in the Raman spectrum is highly sensitive to the lateral packing and conformational order of the alkyl chains in a SAM. nih.gov Analysis of the peak intensities and positions in this region allows for a quantitative assessment of the trans/gauche conformational ratio, revealing the degree of order within the monolayer. nih.gov Furthermore, surface-enhanced Raman spectroscopy (SERS) can be used to dramatically amplify the signal from molecules adsorbed on metallic surfaces, providing detailed information about the molecule-substrate interface and the orientation of the adsorbate. nih.govresearchgate.net

Mass Spectrometry for Oligomers and Reaction Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights with high precision and the elucidation of molecular formulas. It is an essential tool for confirming the identity of a synthesized compound and for characterizing products of subsequent reactions.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be common ionization methods. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

A primary application of MS in the context of this thiol-containing compound is the characterization of its oxidation product, the disulfide dimer. The formation of this dimer involves the coupling of two molecules of this compound with the loss of two hydrogen atoms. Mass spectrometry can unequivocally confirm this transformation by identifying the ion corresponding to the protonated dimer. Tandem mass spectrometry (MS/MS) could further be used to fragment the parent ions, providing structural information that confirms the connectivity within the monomer and the nature of the linkage in the dimer or other reaction products. nih.gov

Interactive Table 3: Expected Mass Spectrometry Data for this compound and its Disulfide Dimer

This table shows the calculated exact masses and expected primary ions for the monomer and its corresponding disulfide dimer, which are key for their identification via mass spectrometry.

| Compound | Molecular Formula | Exact Mass (Da) | Expected Ion (m/z) |

|---|---|---|---|

| This compound (Monomer) | C₁₂H₂₆OS | 218.1704 | 219.1777 ([M+H]⁺) |

| Disulfide Dimer | C₂₄H₅₀O₂S₂ | 434.3252 | 435.3325 ([M+H]⁺) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental formula of the molecule from its exact mass. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₂H₂₆OS), the theoretical monoisotopic mass can be calculated with high precision. Experimental analysis via HRMS, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the compound's elemental formula, confirming its identity and purity.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₂H₂₆OS |

| Ion Species | [M+H]⁺ |

| Theoretical m/z | 219.1783 |

| Measured m/z | 219.1780 |

| Mass Error (ppm) | -1.37 |

This interactive table presents hypothetical high-resolution mass spectrometry data for this compound, illustrating the high accuracy of the technique.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to structurally characterize this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum.

The fragmentation of this compound is expected to occur at its weakest bonds and functional groups. Key fragmentation pathways would likely involve the loss of water (H₂O) from the alcohol group and the cleavage of the carbon-sulfur bond. Analysis of these specific fragment ions allows for the confirmation of the molecule's connectivity and the positions of the thiol and hydroxyl functional groups on the dodecane (B42187) backbone.

Table 2: Expected MS/MS Fragmentation Data for this compound ([C₁₂H₂₆OS+H]⁺)

| Fragment Ion m/z | Proposed Fragment Structure/Loss |

|---|---|

| 201.1672 | [M+H - H₂O]⁺ |

| 185.1729 | [M+H - H₂S]⁺ |

| 145.1325 | Cleavage adjacent to C-S bond |

This interactive table outlines the expected fragmentation patterns for this compound in a tandem mass spectrometry experiment, providing insight into its molecular structure.

Surface-Sensitive Spectroscopic Techniques for Interfacial Phenomena

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. When this compound is used to form a self-assembled monolayer (SAM) on a metallic substrate like gold, XPS is crucial for confirming the successful deposition and integrity of the monolayer.

An XPS survey scan would detect the presence of Carbon (C), Oxygen (O), Sulfur (S), and the substrate element (e.g., Au). High-resolution scans of the S 2p region are particularly informative. The binding energy of the S 2p peak can distinguish between a free thiol (R-SH) and a thiolate (R-S-) species bound to the gold surface. A peak around 162 eV is characteristic of a gold-thiolate bond, confirming the covalent attachment of the this compound molecules to the substrate. The O 1s peak would confirm the presence of the hydroxyl group at the monolayer's outer surface.

Table 3: Representative XPS Binding Energies for a this compound SAM on Gold

| Element (Orbital) | Expected Binding Energy (eV) | Chemical State Interpretation |

|---|---|---|

| Au 4f₇/₂ | 84.0 | Gold Substrate |

| C 1s | 284.8 | Alkyl Chain (C-C, C-H) |

| O 1s | 532.5 | Hydroxyl Group (C-OH) |

This interactive table shows representative XPS binding energies that would be expected for a self-assembled monolayer of this compound on a gold surface.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Imaging

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of a this compound monolayer at the nanoscale. By scanning a sharp tip over the surface, AFM can map out the three-dimensional structure of the assembled molecules.

AFM imaging can reveal the degree of order and packing density of the SAM. A well-ordered monolayer of this compound would exhibit a relatively smooth and uniform surface. In contrast, a disordered or incomplete monolayer would show domains, pits, and other defects. The height of the monolayer can also be measured by imaging a scratched area, which should correspond to the length of the this compound molecule. This provides direct evidence of the formation of a single molecular layer.

Table 4: Hypothetical AFM Analysis of a this compound Monolayer

| Parameter | Typical Value | Significance |

|---|---|---|

| Surface Roughness (RMS) | < 0.5 nm | Indicates a well-ordered and uniform monolayer |

| Measured Monolayer Height | ~1.5 - 1.8 nm | Corresponds to the molecular length, confirming monolayer formation |

| Domain Size | > 100 nm | Large, uniform domains suggest high-quality SAM formation |

| Defect Density | Low (< 1%) | Indicates a well-packed and stable monolayer |

This interactive table summarizes typical quantitative data that could be obtained from an AFM analysis of a this compound self-assembled monolayer.

Quartz Crystal Microbalance (QCM) for Adsorption and Desorption Kinetics

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can monitor the formation of a this compound monolayer in real-time. The QCM measures changes in the resonance frequency of a quartz crystal oscillator as mass is adsorbed onto its surface.

By flowing a solution of this compound over a QCM crystal (often coated with gold), the adsorption process can be monitored as a decrease in the crystal's frequency. The rate of this frequency change provides information about the kinetics of the monolayer formation. From this data, the adsorption rate constant can be determined. Subsequent rinsing with a pure solvent can be used to study the desorption kinetics and assess the stability of the formed monolayer.

Table 5: Illustrative QCM Data for this compound Adsorption

| Time (minutes) | Frequency Change (Δf, Hz) | Mass Change (Δm, ng/cm²) | Stage of Adsorption |

|---|---|---|---|

| 0 | 0 | 0 | Baseline (Solvent) |

| 5 | -25 | 44.2 | Initial Adsorption |

| 15 | -60 | 106.1 | Monolayer Formation |

| 30 | -85 | 150.4 | Saturation/Plateau |

This interactive table provides an example of the real-time data that would be collected during a QCM experiment monitoring the adsorption of this compound.

Surface Plasmon Resonance (SPR) for Interfacial Molecular Interaction Studies

Surface Plasmon Resonance (SPR) is an optical technique used to study the binding of molecules to a surface in real-time and without the need for labels. For a surface functionalized with a this compound monolayer, SPR can be used to probe the interactions between the hydroxyl-terminated surface and other molecules in solution.

The formation of the this compound SAM on an SPR sensor chip (typically gold) causes a shift in the resonance angle. Once the monolayer is formed, a solution containing an analyte of interest can be introduced. Any binding of the analyte to the hydroxyl groups of the this compound will cause a further change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the quantitative analysis of binding affinity and kinetics (association and dissociation rates).

Table 6: Hypothetical SPR Analysis of Analyte Binding to a this compound Surface

| Analyte | Association Rate Constant (kₐ, M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ, s⁻¹) | Equilibrium Dissociation Constant (Kₗ, M) |

|---|---|---|---|

| Protein A | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.5 x 10⁻⁹ |

| Small Molecule B | 3.2 x 10³ | 5.8 x 10⁻³ | 1.8 x 10⁻⁶ |

This interactive table presents hypothetical kinetic and affinity data obtained from an SPR experiment studying the interaction of various analytes with a surface modified with this compound.

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

The analysis of complex mixtures containing this compound necessitates the use of advanced analytical methodologies that provide both high-resolution separation and definitive structural identification. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. nih.govchemijournal.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the qualitative and quantitative analysis of this compound in various matrices, enabling the separation of the target analyte from impurities, isomers, and other components, followed by its unambiguous identification and quantification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For a molecule like this compound, which possesses a relatively high boiling point and polar functional groups (-OH, -SH), derivatization is often a crucial step to enhance its volatility and improve chromatographic peak shape.

Derivatization:

To decrease the polarity and increase the thermal stability of this compound, silylation is a common and effective derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the active hydrogens of the hydroxyl and thiol groups into trimethylsilyl (B98337) (TMS) ethers and thioethers, respectively. This process significantly reduces intermolecular hydrogen bonding, leading to a more volatile and less polar derivative suitable for GC analysis.

Instrumentation and Method Parameters:

A typical GC-MS system for the analysis of derivatized this compound would consist of a gas chromatograph equipped with a capillary column, coupled to a mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity. thermofisher.com

Gas Chromatograph: The choice of capillary column is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the separation of the TMS-derivatized analyte from other components in the mixture.

Mass Spectrometer: Electron ionization (EI) is the most common ionization technique used in GC-MS. youtube.com Upon entering the ion source, the derivatized this compound molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint," allowing for confident identification by comparing the obtained mass spectrum with reference libraries or through manual interpretation.

Data Interpretation and Findings:

The output from a GC-MS analysis is a total ion chromatogram (TIC), which displays the intensity of all detected ions as a function of retention time. Each peak in the TIC corresponds to a specific compound eluting from the GC column. By selecting a specific peak, the corresponding mass spectrum can be viewed. For the bis-TMS derivative of this compound, characteristic fragment ions would be expected, arising from the cleavage of C-C bonds and the loss of functional groups. The molecular ion peak, although potentially weak, would provide information about the molecular weight of the derivatized compound.

Table 1: Hypothetical GC-MS Data for the Analysis of a Mixture Containing Derivatized this compound.

| Retention Time (min) | Compound Identity | Key Diagnostic Ions (m/z) | Proposed Fragmentation |

|---|---|---|---|

| 12.5 | Dodecan-2-ol (TMS derivative) | 117, 185, M-15 | Cleavage adjacent to the ether linkage |

| 14.2 | This compound (bis-TMS derivative) | 73, 147, 219, M-15 | Characteristic TMS fragments and cleavage of the carbon chain |

| 15.8 | Isomeric Impurity (bis-TMS derivative) | 73, 147, 205, M-15 | Different fragmentation pattern due to altered functional group position |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative or complementary method to GC-MS for the analysis of this compound without the need for derivatization. thermofisher.comtechnologynetworks.com

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode for compounds of medium polarity like this compound.

Stationary Phase: A C18 column is typically employed, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as methanol or acetonitrile, is often used. The addition of a small amount of an acid, like formic acid, to the mobile phase can improve peak shape and enhance ionization efficiency. nih.gov

Mass Spectrometric Detection:

The eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a "soft" ionization technique that is ideal for generating intact molecular ions from polar molecules like this compound with minimal fragmentation. mdpi.com ESI can be operated in either positive or negative ion mode.

Positive Ion Mode: In this mode, the analyte is typically detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase, such as sodium [M+Na]⁺.

Negative Ion Mode: In this mode, the analyte can be detected as a deprotonated molecule [M-H]⁻.

For enhanced structural confirmation, tandem mass spectrometry (MS/MS) can be employed. emerypharma.com In an MS/MS experiment, the molecular ion of interest is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed in the second mass analyzer. This technique provides valuable structural information and increases the selectivity of the analysis.

Research Findings and Applications:

LC-MS is widely used for the identification and quantification of impurities and degradation products in pharmaceutical and industrial chemical samples. researchgate.net In the context of this compound, LC-MS could be used to monitor the purity of a synthetic batch, identifying any starting materials, by-products, or isomers. The high sensitivity of LC-MS allows for the detection of trace-level impurities that may not be observable by other techniques. technologynetworks.com

Table 2: Illustrative LC-MS/MS Parameters and Expected Ions for this compound.

| Parameter | Value/Description |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (MS1) | [M+H]⁺ (m/z 219.18) |

| Product Ions (MS2) | m/z 201 (Loss of H₂O), m/z 185 (Loss of H₂S), m/z 145 (Cleavage of alkyl chain) |

Computational and Theoretical Chemistry of 1 Mercaptododecan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 1-Mercaptododecan-2-ol. These first-principles methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels. ornl.govnorthwestern.eduresearchgate.netarxiv.orglsu.edu

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

For this compound, DFT can be employed to identify the locations of electron density accumulation and depletion, which are crucial for predicting its reactivity. The thiol (-SH) and hydroxyl (-OH) groups are of particular interest, as their electronic characteristics dictate the molecule's behavior in chemical reactions and self-assembly processes. DFT studies on similar long-chain alcohols and thiols have demonstrated that the local electronic environment significantly influences their chemical behavior. rsc.org

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Optimized Energy | -1234.5678 Ha |

| Dipole Moment | 2.15 D |

| HOMO Energy | -6.78 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 8.01 eV |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

For higher accuracy in energy and conformational calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized. These methods, while computationally more demanding than DFT, provide a more accurate description of electron correlation, which is essential for precise energy calculations and understanding intermolecular interactions.

In the context of this compound, these high-level calculations are invaluable for determining the relative energies of different conformers and for studying the nature of hydrogen bonding involving the hydroxyl and thiol groups. Studies on smaller alcohols and thiols have shown that ab initio methods can accurately predict the energies of hydrogen-bonded clusters. irdg.orgdocumentsdelivered.com For instance, MP2 calculations have been successfully used to study hydrogen bonding in pairs of alcohols and other functional groups. nih.gov

Table 2: Comparison of Calculated Interaction Energies for a this compound Dimer

| Method | Basis Set | Interaction Energy (kcal/mol) |

| MP2 | 6-311++G(d,p) | -5.8 |

| CCSD(T) | aug-cc-pVTZ | -6.2 |

Note: The values in this table are hypothetical and illustrative of results from high-accuracy ab initio calculations.

The flexibility of the dodecyl chain in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. researchgate.net This is achieved by systematically rotating the bonds within the molecule and calculating the corresponding energy to construct a potential energy surface (PES). wikipedia.orglibretexts.orgmdpi.comyoutube.comlibretexts.org

The PES provides a landscape of the molecule's energy as a function of its geometry, with valleys corresponding to stable conformers and peaks representing transition states between them. For this compound, the key dihedral angles to consider are those around the C-C bonds of the alkyl chain and the C-S and C-O bonds of the functional groups. Understanding the conformational preferences is crucial as it influences the molecule's packing in self-assembled monolayers and its interaction with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes of this compound.

The presence of a thiol group at one end of the this compound molecule makes it a prime candidate for forming self-assembled monolayers (SAMs) on gold and other metal surfaces. pnas.orgtandfonline.comsemanticscholar.org MD simulations can model the process of self-assembly, revealing how individual molecules adsorb onto a surface and organize into a well-ordered monolayer. pusan.ac.kracs.org

MD simulations are also well-suited for investigating the behavior of this compound at interfaces, such as the air-water or oil-water interface. The amphiphilic nature of the molecule, with its hydrophobic dodecyl chain and hydrophilic hydroxyl and thiol groups, will lead to specific orientations and aggregations at these interfaces.

Simulations can provide information on the surface tension, interfacial thickness, and the orientation of the molecules at the interface. This is particularly relevant for understanding its potential applications as a surfactant or in emulsion stabilization. Studies on similar long-chain alcohols have shown that they can significantly alter interfacial properties. nih.gov

Table 3: Simulated Interfacial Properties of this compound at an Oil-Water Interface

| Property | Simulated Value |

| Interfacial Tension Reduction | 25 mN/m |

| Average Tilt Angle from Normal | 30° |

| Area per Molecule | 28 Ų |

Note: The values in this table are hypothetical and represent the type of data that could be generated from MD simulations.

Solvation Effects and Intermolecular Interactions

The dual functionality of this compound, possessing both a hydroxyl (-OH) and a thiol (-SH) group, along with a long hydrophobic dodecane (B42187) chain, results in complex solvation behavior and a rich landscape of intermolecular interactions. The nature of the solvent profoundly influences the conformational preferences and interaction energies of the molecule.

In polar protic solvents like water or ethanol (B145695), the hydroxyl and thiol groups can act as both hydrogen bond donors and acceptors. The hydroxyl group is a significantly stronger hydrogen bond donor and acceptor compared to the thiol group. This disparity is attributed to the higher electronegativity of oxygen compared to sulfur, leading to a more polarized O-H bond. Computational studies on smaller thiols and alcohols have shown that the hydrogen bonds involving the -OH group are considerably stronger than those involving the -SH group. For instance, studies on ethanethiol (B150549) reveal that the cooperativity in hydrogen bonding is far less for thiols than for alcohols, reflecting the reduced 'basicity' of sulfur and the reduced 'acidity' of the S-H protons rsc.org.

In nonpolar aprotic solvents, such as hexane (B92381) or carbon tetrachloride, the dominant interactions are van der Waals forces involving the long alkyl chain. Intramolecular hydrogen bonding between the hydroxyl and thiol groups may also occur, influencing the molecule's conformation. The long dodecyl chain promotes solubility in nonpolar solvents through dispersive interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to quantify the energetics of these interactions. By modeling dimers and small clusters of this compound, the strength of hydrogen bonds and the contribution of dispersion forces can be calculated. Molecular electrostatic potential (MEP) maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the sites for potential intermolecular interactions mdpi.com. The oxygen and sulfur atoms represent the primary nucleophilic sites, while the hydrogen atoms of the hydroxyl and thiol groups are the main electrophilic sites.

A summary of the key intermolecular interactions involving this compound is presented in the table below.

| Interaction Type | Description | Relative Strength |

| Hydrogen Bonding (O-H···O) | Strongest hydrogen bond, involving the hydroxyl group as a donor and acceptor. | Strong |

| Hydrogen Bonding (O-H···S) | Weaker hydrogen bond with the hydroxyl group as a donor and the thiol group as an acceptor. | Moderate |

| Hydrogen Bonding (S-H···O) | Weaker hydrogen bond with the thiol group as a donor and the hydroxyl group as an acceptor. | Weak |

| Hydrogen Bonding (S-H···S) | Weakest hydrogen bond, involving the thiol group as both donor and acceptor. | Very Weak |

| Van der Waals Forces | Dispersion forces between the long dodecyl chains. | Significant (cumulative) |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the polar functional groups. | Moderate |

Force Field Development and Validation for Molecular Mechanics

Molecular mechanics (MM) simulations are a powerful tool for studying the dynamics and conformational landscape of molecules like this compound. However, the accuracy of these simulations is critically dependent on the quality of the underlying force field. A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates.

Developing a specific and accurate force field for this compound presents several challenges due to the presence of two distinct functional groups. Standard force fields like AMBER, CHARMM, and OPLS-AA provide parameters for common functional groups, but specific parameters for a molecule containing both a secondary alcohol and a primary thiol on a long alkyl chain may not be readily available or optimized.

The process of force field parameterization for this compound would involve the following steps:

Determination of Atom Types: Assigning specific atom types to the carbon, hydrogen, oxygen, and sulfur atoms in the molecule, considering their local chemical environment.

Bonded Parameterization:

Bond Stretching and Angle Bending: Equilibrium bond lengths and angles, along with their corresponding force constants, can be derived from high-level quantum mechanical calculations (e.g., DFT or ab initio methods) on a representative fragment of the molecule. These are then fitted to reproduce the quantum mechanical potential energy surface near the equilibrium geometry.

Torsional Potentials: Dihedral angle parameters are crucial for accurately describing the conformational flexibility of the molecule, particularly around the C-C, C-O, C-S, and C-C-C-C bonds of the alkyl chain. These parameters are typically derived by fitting to the rotational energy profiles calculated using quantum mechanics.

Non-bonded Parameterization:

Partial Atomic Charges: Accurate partial charges on each atom are essential for describing the electrostatic interactions. These can be derived using various schemes, such as fitting to the quantum mechanically calculated electrostatic potential (e.g., RESP or CHELPG methods).

Lennard-Jones Parameters: These parameters (well depth and van der Waals radius) describe the short-range repulsive and long-range attractive dispersion forces. They are often optimized to reproduce experimental data for bulk properties of similar small molecules, such as density and enthalpy of vaporization.

Validation of the newly developed force field is a critical step. This involves performing molecular dynamics simulations and comparing the calculated properties with available experimental data or with results from higher-level theoretical calculations. For this compound, validation could include:

Conformational Analysis: Comparing the relative energies of different conformers with quantum mechanical calculations.

Bulk Properties: Simulating the liquid state and comparing the calculated density, enthalpy of vaporization, and diffusion coefficients with experimental values for similar long-chain alcohols and thiols.

Solvation Free Energy: Calculating the free energy of transferring the molecule from the gas phase to a solvent and comparing it with experimental data, if available.

Given the challenges in parameterizing bifunctional molecules, a common approach is to start with existing parameters from a well-established force field (e.g., OPLS-AA or CHARMM) and refine them to better match the specific properties of this compound.

| Parameter Type | Source of Derivation | Validation Method |

| Bond Lengths & Angles | Quantum Mechanics (e.g., DFT) | Comparison with experimental structures (if available) |

| Dihedral Angles | Quantum Mechanics (Rotational Scans) | Comparison of conformational energies with QM |

| Partial Charges | Quantum Mechanics (ESP Fitting) | Reproduction of dipole moment and interaction energies |

| Lennard-Jones | Experimental Bulk Properties (Density, ΔHvap) | Comparison of simulated vs. experimental bulk properties |

Machine Learning and Artificial Intelligence in Predicting this compound Properties and Reactions

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in computational chemistry for predicting molecular properties and reaction outcomes, often with significantly reduced computational cost compared to traditional quantum mechanical methods.

For this compound, ML models can be trained on large datasets of molecules with similar structural features (e.g., long-chain alkanes with functional groups) to predict a wide range of properties. These properties can include:

Physicochemical Properties: Boiling point, melting point, solubility in various solvents, and partition coefficients (e.g., logP).

Spectroscopic Properties: Predicting NMR and IR spectra, which can aid in structure elucidation.

Quantum Mechanical Properties: ML models can be trained to predict energies, forces, and electronic properties, effectively creating a machine-learned force field. This approach can achieve accuracies close to quantum mechanical methods at a fraction of the computational cost.

Reactivity: Predicting the most likely sites of reaction, reaction barriers, and product distributions for various chemical transformations.

The general workflow for applying ML to predict the properties of this compound would involve:

Data Curation: Assembling a large and diverse dataset of molecules with known properties. For this compound, this would ideally include other long-chain functionalized alkanes.

Molecular Representation: Converting the molecular structures into a machine-readable format. Common representations include molecular fingerprints, graph-based representations (where atoms are nodes and bonds are edges), and SMILES strings.

Model Training: Selecting an appropriate ML algorithm (e.g., random forests, support vector machines, or neural networks) and training it on the curated dataset. For instance, graph neural networks (GNNs) have shown great promise in learning structure-property relationships directly from the molecular graph nih.govacs.org.

Model Validation: Evaluating the performance of the trained model on a separate test set of molecules that were not used during training.

Prediction: Using the validated model to predict the properties of this compound.

While there may not be specific ML models trained exclusively for mercapto-alcohols, general-purpose models trained on vast chemical databases can provide valuable initial predictions. Furthermore, transfer learning techniques can be used to fine-tune these general models on a smaller, more specific dataset of related compounds to improve the accuracy of predictions for this compound.

The table below summarizes some potential applications of ML in studying this compound.

| Property to Predict | Machine Learning Approach | Required Data |

| Boiling Point | Quantitative Structure-Property Relationship (QSPR) with Random Forest | Dataset of diverse molecules with experimental boiling points |

| Solubility | Graph Neural Network | Dataset of molecules with experimental solubility data in various solvents |

| Reaction Site Prediction | Deep Learning on Molecular Graphs | Large dataset of known chemical reactions |

| NMR Chemical Shifts | Graph-based models or Kernel Ridge Regression | Database of molecules with assigned NMR spectra |

Applications of 1 Mercaptododecan 2 Ol in Advanced Materials Science and Engineering

Self-Assembled Monolayers (SAMs) and Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. The thiol group of 1-Mercaptododecan-2-ol exhibits a strong affinity for noble metal surfaces, particularly gold (Au), leading to the formation of stable, well-organized monolayers. This allows for the precise modification of surface properties at the molecular level.

Design and Fabrication of Functionalized Surfaces with this compound

The fabrication of functionalized surfaces using this compound typically involves the immersion of a clean substrate, such as a gold-coated silicon wafer, into a dilute solution of the molecule in a solvent like ethanol (B145695). The thiol groups readily chemisorb onto the gold surface, while van der Waals interactions between the adjacent dodecyl chains drive the molecules to pack into a dense, ordered monolayer.

The presence of the hydroxyl group at the 2-position, adjacent to the thiol anchor, influences the packing and orientation of the molecules within the SAM. This terminal -OH group is exposed at the monolayer-air interface, creating a functional surface that can be used for subsequent chemical reactions, such as esterification or silanization, to attach other molecules, including polymers or biomolecules. The initial formation of the monolayer is rapid, often occurring within minutes, but the ordering process can take several hours to reach thermodynamic equilibrium.

Key Parameters in SAM Fabrication

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Substrate | The material onto which the monolayer is assembled. | Gold (Au), Silver (Ag), Copper (Cu) |

| Solvent | Dissolves the thiol for solution-phase deposition. | Ethanol, Isopropanol |

| Concentration | Affects the rate and quality of monolayer formation. | 0.1 to 10 mM |

| Immersion Time | Duration the substrate is exposed to the thiol solution. | 12 to 24 hours for optimal ordering |

| Temperature | Influences molecular mobility and ordering. | Room temperature (20-25°C) |

Control of Surface Wettability and Adhesion Properties

The wettability of a surface, its preference for being in contact with water or oil, is a critical property in many applications. A surface coated with a SAM of this compound presents a hydrophilic character due to the exposed hydroxyl (-OH) groups. This is in contrast to SAMs formed from simple alkanethiols (like 1-dodecanethiol), which create highly hydrophobic surfaces.

The contact angle of water on a surface provides a quantitative measure of its wettability. For a SAM of this compound on gold, the water contact angle is significantly lower than that of a non-functionalized alkanethiol SAM, indicating increased hydrophilicity. This ability to tune surface energy allows for the control of adhesion. For instance, the hydrophilic surface can promote the adhesion of polar liquids and certain biological cells while resisting the adsorption of non-polar molecules. This controlled adhesion is crucial in the development of biosensors, microfluidic devices, and biocompatible coatings. nih.govmdpi.com

Ordered Architectures and Patterning on Substrates

While the self-assembly process leads to ordered domains on the substrate, advanced techniques can be employed to create specific patterns of this compound on a surface. Methods like microcontact printing, dip-pen nanolithography, and photolithography allow for the creation of micrometer- or nanometer-scale regions of the functionalized SAM next to regions of a different chemistry or bare substrate.

These patterned surfaces can act as templates for the selective deposition of other materials or for directing cell attachment and growth. For example, a surface patterned with hydrophilic lines of this compound SAMs separated by hydrophobic regions of 1-dodecanethiol (B93513) SAMs could be used to guide the flow of aqueous solutions in a microfluidic channel or to create arrays for high-throughput screening. The ability to create such ordered and patterned architectures is fundamental to the fabrication of complex, functional devices. mdpi.com

Polymer Chemistry and Network Formation

The dual reactivity of this compound, stemming from its thiol and hydroxyl groups, allows it to be incorporated into polymer structures as either a monomer building block or a modifying agent. This versatility enables the synthesis of advanced polymer materials with tailored properties.

Use as a Monomer or Crosslinking Agent in Controlled Polymerizations

This compound can participate in polymerization reactions to form part of a polymer backbone or to act as a crosslinking agent that connects different polymer chains. researchgate.net The thiol group is particularly reactive in step-growth polymerization mechanisms like thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient, proceed under mild conditions, and are not inhibited by oxygen, making them ideal for creating well-defined polymer networks. mdpi.com

In a typical thiol-ene polymerization, the thiol group of this compound can add across a double bond (ene) of another monomer, initiated by UV light or a radical initiator. If a multifunctional "ene" monomer is used, the this compound can act as a crosslinking agent, leading to the formation of a three-dimensional polymer network or hydrogel. researchgate.netresearchgate.net The density of this network, which dictates the material's mechanical properties and swelling behavior, can be controlled by the stoichiometry of the thiol and ene components. mdpi.com Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), can be used to synthesize polymers where this compound is incorporated in a precise manner. nih.govbenicewiczgroup.com

Tailoring Polymer Architectures via Thiol-Functionalization

Beyond its role as a monomer, this compound can be used to modify existing polymers, a process known as post-polymerization modification. semanticscholar.org Polymers that contain reactive groups, such as double bonds or epoxides, can be functionalized by reacting them with the thiol group of this compound.

This process grafts the C12H25O side chain onto the polymer backbone, which can significantly alter the polymer's properties. For example, grafting this molecule onto a hydrophilic polymer can introduce hydrophobic domains, leading to an amphiphilic copolymer that may self-assemble into micelles or other nanostructures in solution. polimi.it This approach allows for the precise tailoring of polymer architectures to achieve desired functionalities, such as improved drug loading capacity in nanomedicine or enhanced processability. researchgate.net The hydroxyl group remains available for further functionalization after the grafting process is complete. researchgate.netnih.gov

Research Findings on Polymer Functionalization

| Polymer Architecture | Functionalization Method | Resulting Property | Potential Application |

|---|---|---|---|

| Linear Polymer | Thiol-ene addition to pendant double bonds | Increased hydrophobicity, amphiphilicity | Drug delivery, surfactant design |

| Brush Polymer | Grafting onto a polymer backbone | Altered solubility, self-assembly behavior | Surface coatings, nanocarriers |

| Crosslinked Network | Use as a crosslinking agent in thiol-ene reaction | Controlled swelling, tunable mechanical stiffness | Hydrogels, tissue engineering scaffolds |

Synthesis of Polymeric Hydrogels and Elastomers

The synthesis of hydrogels and elastomers often relies on the formation of a cross-linked three-dimensional polymer network. The thiol (-SH) and hydroxyl (-OH) groups of this compound provide two distinct chemical handles for integrating it into such networks, either as a cross-linking agent or as a pendant functional group that imparts specific properties to the material.

Thiol-based "click chemistry" reactions are particularly effective for hydrogel formation due to their high efficiency, specificity, and ability to proceed under mild, often physiological, conditions. uibk.ac.at Two prominent methods for creating thiol-crosslinked hydrogels are thiol-ene reactions and Michael-type addition reactions. uibk.ac.atnih.gov

Thiol-Ene Radical Polymerization: This reaction involves the photoinitiated addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.govnih.gov In this scheme, this compound can be reacted with polymers bearing multiple vinyl or allyl groups, such as functionalized poly(ethylene glycol) (PEG) or hyaluronic acid. uibk.ac.atrsc.org The thiol group of this compound participates directly in the cross-linking, forming a stable thioether bond and creating a junction in the polymer network. The reaction's rapid nature and spatiotemporal control, dictated by the application of light, make it ideal for applications like 3D bioprinting. nih.govrsc.org

Michael-Type Addition: This reaction describes the addition of a nucleophile, such as a thiolate anion, to an electron-deficient carbon-carbon double bond, like those found in acrylates or maleimides. nih.govsemanticscholar.org By mixing polymer chains functionalized with maleimide (B117702) groups with a dithiol crosslinker, a hydrogel can form spontaneously under physiological pH without the need for a photoinitiator. nih.gov this compound can be used to functionalize a polymer backbone first (via its hydroxyl group), creating a polymer with pendant thiol groups that can then act as the cross-linking site in a Michael-type addition with an acrylate-functionalized polymer. researchgate.net

The hydroxyl group of this compound can also be used to graft the molecule onto a polymer backbone through esterification with carboxylic acid groups on the polymer. This results in a polymer decorated with pendant thiol groups, which can then be cross-linked through simple oxidation to form disulfide bonds, creating a biodegradable hydrogel network that can degrade in a reductive environment. uibk.ac.at

| Synthesis Method | Reactive Group of this compound | Co-Reactant Functional Group | Cross-linking Mechanism |

| Thiol-Ene Polymerization | Thiol (-SH) | Alkene (e.g., Norbornene, Allyl) | Radical-mediated addition |

| Michael-Type Addition | Thiol (-SH) | Acrylate, Maleimide, Vinyl Sulfone | Nucleophilic conjugate addition |

| Oxidative Cross-linking | Thiol (-SH) | Another Thiol (-SH) | Disulfide bond formation |

| Grafting & Cross-linking | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Esterification to attach, then thiol reaction |

Elastomers, which are characterized by their high elasticity, can be synthesized using similar principles, often by creating lightly cross-linked networks. Bio-based elastomers, for instance, can be produced through the polycondensation of diols and diisocyanates to form polyurethanes. nih.gov The hydroxyl group of this compound allows it to be incorporated as a monomer in such a polymerization, introducing a reactive thiol group along the polymer chain for subsequent vulcanization or modification.

Nanomaterials Functionalization and Integration

The ability to precisely control the surface chemistry of nanomaterials is critical for their application. This compound serves as an excellent surface ligand, particularly for noble metal nanoparticles, due to the strong affinity of its thiol group for the metal surface.

Surface Modification of Gold Nanoparticles with this compound Ligands

Gold nanoparticles (AuNPs) are widely studied for applications in sensing, catalysis, and electronics. Their stability and function are highly dependent on the molecules used to cap their surface. Alkanethiols, like this compound, spontaneously form dense, well-ordered self-assembled monolayers (SAMs) on gold surfaces. sigmaaldrich.comrsc.org

The formation of the SAM is a chemisorption process driven by the strong, semi-covalent bond between the sulfur atom of the thiol group and the gold surface atoms, with a bond strength of approximately 45 kcal/mol. sigmaaldrich.com When gold nanoparticles are synthesized or placed in a solution containing this compound, the molecules rapidly assemble on the surface. The long dodecyl chains then pack together due to van der Waals interactions, resulting in a tilted, quasi-crystalline monolayer that effectively encapsulates the gold core. sigmaaldrich.comtugraz.at The terminal hydroxyl groups are exposed to the surrounding solvent, defining the surface chemistry of the functionalized nanoparticle.

Ligand Design for Nanoparticle Stability, Dispersion, and Assembly

The structure of this compound is ideally suited for controlling the behavior of nanoparticles in various environments. A capping agent's primary role is to prevent the irreversible aggregation of nanoparticles, thereby ensuring a stable colloidal dispersion. nih.govmdpi.com

This compound provides stability through two mechanisms:

Steric Hindrance: The long, twelve-carbon alkyl chains of the SAM create a physical barrier around each nanoparticle. This steric repulsion prevents the nanoparticle cores from coming into close enough contact to agglomerate, which is particularly effective in non-polar solvents where the alkyl chains are well-solvated. aalto.fi

Solvent Compatibility: The bifunctional nature of the ligand allows for tunable dispersibility. The hydrophobic alkyl chain promotes dispersion in organic media, while the terminal hydroxyl group imparts a hydrophilic character, enabling dispersion in polar solvents like ethanol or water. This amphiphilic nature is crucial for transferring nanoparticles between different solvent phases. nih.gov

The precise control over surface chemistry also allows for the directed assembly of nanoparticles into larger, ordered structures. The hydroxyl groups on the surface can participate in hydrogen bonding, guiding the assembly of nanoparticles into films or aggregates with specific optical or electronic properties.

| Structural Component | Function | Resulting Property |

| Thiol (-SH) Head Group | Strong chemisorption to gold surface | Stable anchoring of the ligand shell |

| Dodecyl (-C12H24-) Chain | van der Waals interactions, steric bulk | Prevents nanoparticle aggregation, aids dispersion in non-polar media |

| Hydroxyl (-OH) Tail Group | Hydrogen bonding, polar interaction | Imparts hydrophilicity, aids dispersion in polar media, provides site for further functionalization |

Fabrication of Hybrid Organic-Inorganic Nanocomposites

Hybrid organic-inorganic nanocomposites are materials that combine the properties of a polymer matrix (e.g., flexibility, processability) with those of inorganic nanofillers (e.g., conductivity, high strength, optical properties). routledge.comrsc.org A significant challenge in creating these materials is ensuring a strong interface between the organic and inorganic components to prevent phase separation and achieve effective property transfer.

This compound can function as an ideal interfacial coupling agent. nih.gov In this role, the molecule acts as a bridge:

The thiol group binds to the surface of an inorganic nanoparticle, such as a gold or cadmium sulfide (B99878) nanocrystal.

The hydroxyl group can then co-react with the monomers that form the organic matrix. For example, it can participate in the polymerization of epoxies or polyurethanes, forming a covalent bond between the nanoparticle and the polymer network.

This approach ensures that the nanoparticles are homogeneously distributed throughout the polymer matrix and are strongly bonded to it, leading to a composite material with enhanced mechanical, thermal, and functional properties compared to simple mixtures.

Bio-Interface Materials Science (excluding clinical applications)

The interaction between a synthetic material and a biological environment is governed by the material's surface properties. Designing surfaces that elicit a specific biological response, or lack thereof, is a central goal of bio-interface science.

Development of Surface Coatings for Material Biocompatibility

For materials used in applications such as biosensors or cell culture substrates, controlling the adsorption of proteins and the attachment of cells is critical. Uncontrolled protein adsorption can lead to fouling and loss of device function. Self-assembled monolayers of alkanethiols provide a powerful method to precisely control the chemistry of a material's surface. sigmaaldrich.commdpi.com

By exposing a gold-coated substrate to a solution of this compound, a robust and well-defined SAM can be formed. The key to its effectiveness in promoting biocompatibility lies in the terminal hydroxyl groups. Surfaces terminated with hydrophilic groups, particularly those like hydroxyls or oligo(ethylene glycol) that can form a tightly bound layer of water, are known to be highly resistant to non-specific protein adsorption. nih.govresearchgate.net This "non-fouling" characteristic prevents the cascade of biological events that often begins with protein adhesion, thereby improving the material's biocompatibility.

The SAM of this compound passivates the underlying metallic surface while presenting a neutral, hydrophilic interface to the biological medium. This allows for the creation of patterned surfaces where specific regions can be made to resist cell attachment, while other regions can be functionalized with molecules that actively promote it, enabling the study of cell behavior on micropatterned substrates. nih.gov

| Property | Uncoated Gold Surface | Surface with this compound SAM |

| Surface Chemistry | Metallic, high surface energy | Hydrophilic, terminated with -OH groups |

| Protein Adsorption | High, non-specific | Significantly reduced |

| Biocompatibility | Variable, prone to fouling | Improved, bio-inert |

| Potential for Further Functionalization | Limited | High (via -OH group) |

Non-Covalent and Covalent Immobilization of Biomolecules onto Material Surfaces

The functionalization of material surfaces with biological molecules is a cornerstone of developing advanced materials for a range of applications, including diagnostics, and biotechnology. The specific chemical structure of this compound, featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group at the adjacent carbon, offers distinct advantages for both non-covalent and covalent immobilization strategies. The thiol group provides a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of self-assembled monolayers (SAMs). This spontaneous organization is a key process in surface engineering.

Non-Covalent Immobilization: